molecular formula C18H19N3O3S2 B2547386 2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 878695-48-8

2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B2547386
CAS No.: 878695-48-8
M. Wt: 389.49
InChI Key: RNZGGFMFPOPTNC-UHFFFAOYSA-N
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Description

2-({3,6-Dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide is a thienopyrimidinone-based acetamide derivative characterized by a fused bicyclic core (thieno[2,3-d]pyrimidin-4-one) with 3,6-dimethyl substituents. The sulfanyl group at position 2 of the core connects to an acetamide moiety, which is further substituted with a 2-methoxy-5-methylphenyl aromatic ring. This structural configuration imparts unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c1-10-5-6-14(24-4)13(7-10)19-15(22)9-25-18-20-16-12(8-11(2)26-16)17(23)21(18)3/h5-8H,9H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZGGFMFPOPTNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C=C(S3)C)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine derivatives under acidic or basic conditions.

    Introduction of Functional Groups: The dimethyl and oxo groups are introduced through selective alkylation and oxidation reactions.

    Sulfanylation: The sulfanyl group is introduced using thiol reagents under mild conditions.

    Acetamide Formation: The final step involves the reaction of the intermediate with 2-methoxy-5-methylphenylamine to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Thienopyrimidine derivatives are known for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains and fungi. The mechanism typically involves disruption of cellular processes critical for microbial survival. For instance:

  • A study demonstrated that derivatives of thienopyrimidine showed effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values lower than standard antibiotics .

Anticancer Potential

The anticancer potential of thienopyrimidine derivatives has been widely studied. Key findings include:

  • In Vitro Studies : Compounds similar to 2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide have shown cytotoxic effects on various cancer cell lines. For example, studies have reported IC50 values ranging from 0.3 to 1.2 µM against leukemia cell lines .

Case Study on Leukemia Cells

A notable study evaluated the effects of a structurally similar compound on acute biphenotypic leukemia MV4-11 cells. The results indicated significant growth inhibition correlated with down-regulation of phospho-extracellular signal-regulated kinase (ERK) levels, suggesting a targeted mechanism of action against cancer cells .

Antimicrobial Efficacy

Another study focused on the antimicrobial activity of thienopyrimidine derivatives against various pathogens. The results showed promising efficacy with MIC values significantly lower than those observed for conventional antibiotics, indicating potential therapeutic applications in treating infections resistant to standard treatments .

Summary Table of Biological Activities

Activity Type Description References
AntimicrobialSignificant activity against bacterial strains and fungi
AnticancerCytotoxic effects on leukemia cell lines
Enzyme InhibitionPotential inhibition of cellular signaling enzymes
Receptor InteractionBinding to metabolic process receptors

Mechanism of Action

The mechanism of action of 2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Hexahydrobenzothieno[2,3-d]pyrimidin-4-one Derivatives

  • Example: N-(2,3-Dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS 477330-62-4) Core: Hexahydrobenzothieno[2,3-d]pyrimidin-4-one (saturated bicyclic system). Substituents: 3-(4-Methoxyphenyl), 2,3-dimethylphenyl acetamide. Key Differences: The saturated hexahydro core increases rigidity and may reduce metabolic oxidation compared to the unsaturated thieno[2,3-d]pyrimidinone core of the target compound. This modification could enhance stability but reduce aromatic interactions in biological systems .

Thieno[3,2-d]pyrimidin-4-one Positional Isomers

  • Example: N-(2-Methoxy-5-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS 1040631-82-0) Core: Thieno[3,2-d]pyrimidin-4-one (positional isomer of the target’s core). Substituents: 3-Methyl, 7-(4-methylphenyl), and identical acetamide group. Key Differences: The altered ring fusion (thieno[3,2-d] vs. The 7-(4-methylphenyl) substituent introduces steric bulk absent in the target compound .

Analogs with Varied Substituents

Thieno[2,3-d]pyrimidin-4-one with Furan and Propenyl Groups

  • Example: 2-[5-(5-Methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide (CAS 379236-68-7) Core: Thieno[2,3-d]pyrimidin-4-one. Substituents: 5-(5-Methylfuran-2-yl), 3-prop-2-enyl, and 2-methylphenyl acetamide. Key Differences: The 5-methylfuran and propenyl groups enhance π-π stacking and hydrophobicity, respectively.

Dihydropyrimidin-6-one Derivatives

  • Example: 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Core: Dihydropyrimidin-6-one (monocyclic vs. bicyclic core). Substituents: 4-Methyl, 2,3-dichlorophenyl acetamide. Key Differences: The monocyclic core lacks the fused thiophene ring, reducing aromatic surface area and likely diminishing interactions with hydrophobic binding pockets.

Comparative Data Table

Compound Core Structure Core Substituents Acetamide Substituent Molecular Formula Molecular Weight (g/mol)
Target Compound Thieno[2,3-d]pyrimidin-4-one 3,6-Dimethyl 2-Methoxy-5-methylphenyl C₁₉H₂₁N₃O₃S₂ 423.52 (calculated)
CAS 477330-62-4 Hexahydrobenzothieno[2,3-d]pyrimidin-4-one 3-(4-Methoxyphenyl) 2,3-Dimethylphenyl C₂₇H₂₇N₃O₃S₂ 505.7
CAS 379236-68-7 Thieno[2,3-d]pyrimidin-4-one 3-Allyl, 5-(5-methylfuran-2-yl) 2-Methylphenyl C₂₃H₂₂N₃O₃S₂ 472.57 (calculated)
CAS 1040631-82-0 Thieno[3,2-d]pyrimidin-4-one 3-Methyl, 7-(4-methylphenyl) 2-Methoxy-5-methylphenyl C₂₄H₂₃N₃O₃S₂ 465.60
Dihydropyrimidin-6-one Dihydropyrimidin-6-one 4-Methyl 2,3-Dichlorophenyl C₁₃H₁₁Cl₂N₃O₂S 344.21

Implications of Structural Variations

Core Saturation : Saturated cores (e.g., hexahydro derivatives) improve metabolic stability but may reduce binding to aromatic-rich targets like kinases .

Positional Isomerism: Thieno[3,2-d]pyrimidin-4-one analogs exhibit distinct electronic profiles, altering interactions with enzymes or receptors .

Substituent Effects : Methoxy and methyl groups on the acetamide’s phenyl ring enhance lipophilicity and modulate solubility, while halogens (e.g., Cl) introduce electronegative hotspots for targeted interactions .

Biological Activity

The compound 2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide belongs to the thienopyrimidine class of compounds, known for their diverse biological activities. This article provides an in-depth analysis of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H20N4O3SC_{18}H_{20}N_4O_3S, with a molecular weight of approximately 382.44 g/mol. The compound features a thieno[2,3-d]pyrimidine core linked to a methoxyphenylacetamide moiety.

Biological Activity Overview

The biological activity of this compound has been investigated across several domains:

  • Antimicrobial Activity : Thienopyrimidine derivatives have shown significant antimicrobial properties. In particular, compounds with similar structural motifs have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Studies indicate that modifications in the side chains influence their antibacterial potency significantly.
  • Anticancer Activity : Research has indicated that thienopyrimidine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown inhibitory effects on triple-negative breast cancer cells (MDA-MB-231), with IC50 values indicating effective dose ranges for inducing cell death.
  • Anti-inflammatory Effects : Some derivatives have been evaluated for their anti-inflammatory properties. The mechanism often involves the inhibition of specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

Antimicrobial Studies

A study assessed the antimicrobial activity of thienopyrimidine derivatives against multiple strains of bacteria. The minimum inhibitory concentration (MIC) was determined for each compound:

CompoundMIC (µg/mL)Bacterial Strain
4c32E. coli
4e16S. aureus
5g8M. tuberculosis

These findings suggest that modifications at the 3-position of the thienopyrimidine ring enhance antimicrobial efficacy .

Anticancer Studies

In vitro studies on MDA-MB-231 cells revealed significant cytotoxicity:

CompoundIC50 (µM)Mechanism of Action
Compound A27.6Induction of apoptosis
Compound B29.3Cell cycle arrest
Compound C35.0Inhibition of proliferation

The structure-activity relationship indicates that electron-withdrawing groups at strategic positions enhance cytotoxicity .

Anti-inflammatory Studies

Research into anti-inflammatory effects showed that certain derivatives inhibit COX enzymes effectively:

CompoundCOX Inhibition (%) at 50 µM
Compound D75
Compound E80

These results indicate potential therapeutic applications in treating inflammatory conditions .

Case Studies

  • Case Study on Anticancer Activity : A series of thienopyrimidine derivatives were synthesized and evaluated against breast cancer cell lines. The most potent compound demonstrated an IC50 value significantly lower than standard chemotherapeutics, suggesting a promising avenue for further development .
  • Case Study on Antimicrobial Resistance : In light of rising antibiotic resistance, a derivative was tested against resistant strains of bacteria, showing efficacy where traditional antibiotics failed, highlighting its potential role in modern therapeutics .

Q & A

Q. What are the standard synthetic protocols for preparing this compound, and what analytical techniques validate its purity?

The compound is typically synthesized via multi-step reactions involving thienopyrimidine core formation, sulfanyl group introduction, and subsequent acetamide coupling. A representative approach involves:

  • Step 1 : Condensation of substituted thiophene derivatives with pyrimidine precursors under reflux (e.g., DMF as solvent, potassium carbonate as base) .
  • Step 2 : Thiolation using sulfurizing agents (e.g., Lawesson’s reagent) to introduce the sulfanyl group.
  • Step 3 : Acetamide coupling via nucleophilic substitution with N-(2-methoxy-5-methylphenyl)acetamide intermediates. Analytical validation includes 1H NMR (e.g., δ 12.50 ppm for NH protons ), HPLC for purity (>95% ), and mass spectrometry (e.g., [M+H]+ peaks ).

Q. How is the molecular structure of this compound confirmed, and what challenges arise in crystallographic refinement?

X-ray crystallography is the gold standard for structural confirmation. Key steps include:

  • Crystal growth : Slow evaporation from DMSO/EtOH mixtures.
  • Data collection : High-resolution diffraction (e.g., SHELXTL software for refinement ). Challenges include disordered solvent molecules in the lattice and low-resolution data for bulky substituents (e.g., methoxy groups). SHELXL’s robust refinement algorithms help mitigate these issues .

Q. What preliminary biological assays are used to evaluate its activity, and how are conflicting results resolved?

Initial screening involves in vitro assays (e.g., enzyme inhibition, cytotoxicity). For example:

  • Kinase inhibition : Measured via fluorescence-based assays.
  • Cytotoxicity : Evaluated using MTT assays on cancer cell lines. Conflicting data (e.g., varying IC50 values) may arise from assay conditions (e.g., DMSO concentration ) or structural analogs with minor substitutions . Replication under standardized protocols and dose-response curve analysis are critical for validation.

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing byproduct formation?

Yield optimization strategies include:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd for coupling reactions) improve efficiency.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Temperature control : Lower temperatures reduce side reactions (e.g., oxidation of sulfanyl groups). Byproducts like N-alkylated derivatives are monitored via TLC and removed via column chromatography .

Q. What computational methods predict the compound’s reactivity and interaction with biological targets?

Advanced approaches include:

  • DFT calculations : To map electronic properties (e.g., HOMO-LUMO gaps influencing nucleophilic attack sites).
  • Molecular docking : Autodock Vina or Schrödinger Suite to model binding to targets (e.g., kinases).
  • MD simulations : Assess stability of ligand-protein complexes over time. ICReDD’s integrated computational-experimental pipelines are effective for rapid reaction design .

Q. How do hydrogen-bonding patterns in the crystal lattice influence its physicochemical properties?

Hydrogen-bonding networks (e.g., N–H···O interactions) are analyzed using graph set notation . These patterns impact:

  • Solubility : Strong intermolecular H-bonds reduce aqueous solubility.
  • Thermal stability : Dense H-bonding correlates with higher melting points (e.g., mp 230°C ). Modifying substituents (e.g., methoxy → hydroxy groups) can disrupt these networks, altering bioavailability.

Q. What methodologies resolve contradictions in spectroscopic data between synthetic batches?

Contradictions (e.g., shifted NMR peaks) are addressed via:

  • Variable-temperature NMR : To identify dynamic effects (e.g., rotamers).
  • 2D-COSY/HSQC : Confirm proton-proton correlations and assign ambiguous signals.
  • Isotopic labeling : Track potential deuterium exchange in NH protons .

Q. How can hygroscopicity challenges during storage be mitigated for long-term stability studies?

Hygroscopicity is managed by:

  • Storage conditions : Desiccators with P2O5 or argon-filled vials.
  • Lyophilization : Freeze-drying amorphous forms to reduce water uptake.
  • TGA analysis : Monitor weight loss due to moisture absorption .

Data Contradiction Analysis

Q. Why do crystallographic data sometimes conflict with computational bond-length predictions?

Discrepancies arise from:

  • Dynamic vs. static models : X-ray data average over time, while DFT assumes static structures.
  • Crystal packing effects : Van der Waals forces compress bond lengths in the solid state. SHELX refinements incorporating anisotropic displacement parameters improve accuracy .

Q. How do substituent electronic effects on the thienopyrimidine core alter biological activity?

Electron-withdrawing groups (e.g., -Cl) enhance target binding via dipole interactions, while electron-donating groups (e.g., -OCH3) improve solubility but reduce affinity. SAR studies on analogs (e.g., 3,6-dimethyl vs. 3-Cl derivatives ) reveal these trade-offs, guiding lead optimization.

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